
2-Hydroxy atorvastatin 2-hydrate monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy atorvastatin 2-hydrate monosodium salt is a metabolite of atorvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is specifically used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy atorvastatin 2-hydrate monosodium salt involves multiple steps, starting from the parent compound, atorvastatin. The key steps include:
Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-hydroxy atorvastatin.
Salt Formation: The hydroxylated product is then reacted with sodium hydroxide to form the monosodium salt.
Hydration: The final step involves the hydration of the monosodium salt to obtain the 2-hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large-scale hydroxylation of atorvastatin using bioreactors equipped with cytochrome P450 enzymes.
Salt Formation and Crystallization: The hydroxylated product is then subjected to salt formation and crystallization in industrial crystallizers to obtain the final product.
化学反应分析
Types of Reactions
2-Hydroxy atorvastatin 2-hydrate monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroxy atorvastatin.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Dehydroxy atorvastatin.
Substitution: Substituted atorvastatin derivatives.
科学研究应用
2-Hydroxy atorvastatin 2-hydrate monosodium salt has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Used to study the metabolism and action of atorvastatin in the body.
Drug Interaction Studies: Helps in understanding how atorvastatin interacts with other drugs and its metabolites.
Biological Studies: Used in research to study its effects on cholesterol biosynthesis and lipid metabolism.
Medical Research: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
作用机制
2-Hydroxy atorvastatin 2-hydrate monosodium salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
相似化合物的比较
Similar Compounds
4-Hydroxy atorvastatin: Another metabolite of atorvastatin with similar inhibitory effects on hydroxymethylglutaryl-coenzyme A reductase.
Atorvastatin calcium: The calcium salt form of atorvastatin, commonly used in clinical settings.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Hydroxy atorvastatin 2-hydrate monosodium salt is unique due to its specific hydroxylation at the 2-position, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other atorvastatin metabolites and statins .
属性
分子式 |
C33H38FN2NaO8 |
|---|---|
分子量 |
632.6 g/mol |
IUPAC 名称 |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;dihydrate |
InChI |
InChI=1S/C33H35FN2O6.Na.2H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;2*1H2/q;+1;;/p-1/t24-,25-;;;/m1.../s1 |
InChI 键 |
NHWVVWIAFKXCPI-ZDASDOCVSA-M |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


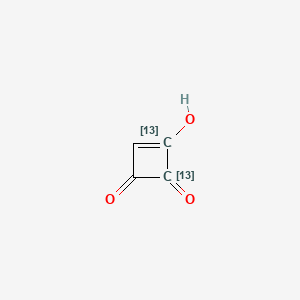
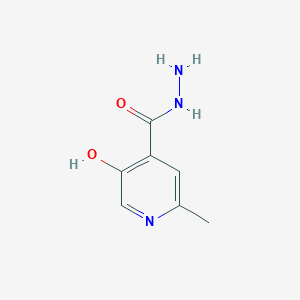
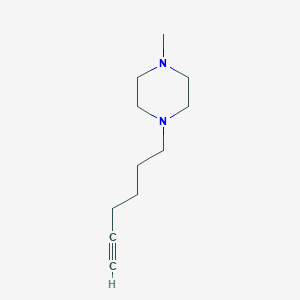
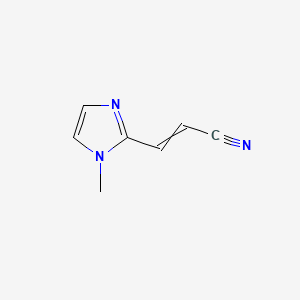

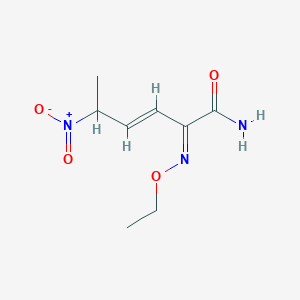
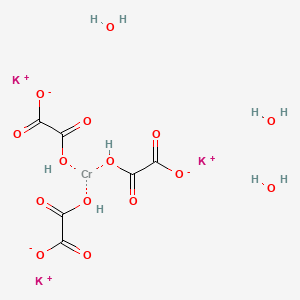
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
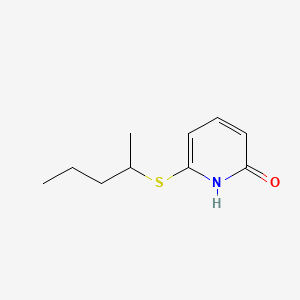
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
